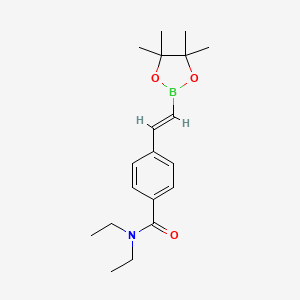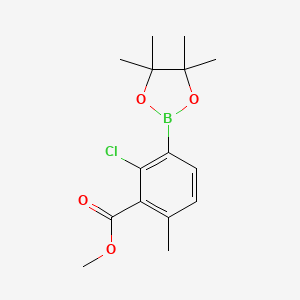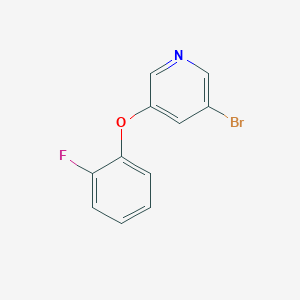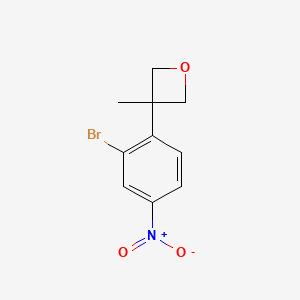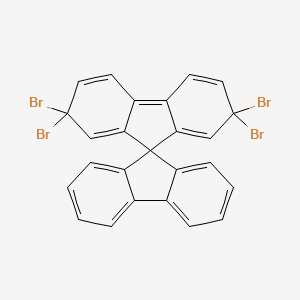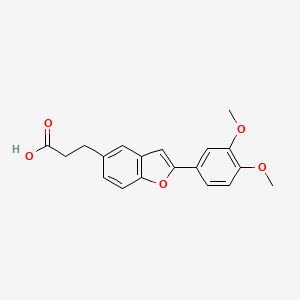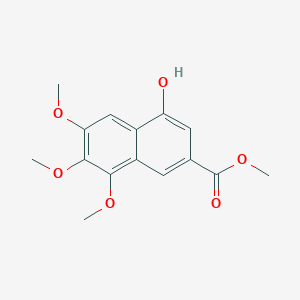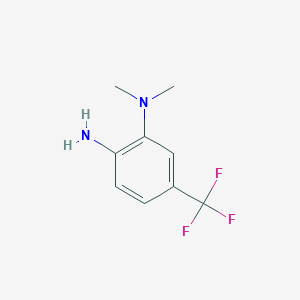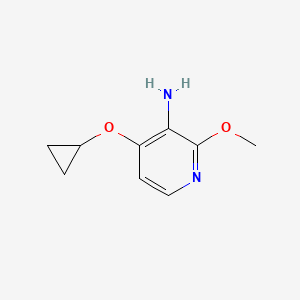
4-Cyclopropoxy-2-methoxypyridin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Cyclopropoxy-2-methoxypyridin-3-amine is a chemical compound with the molecular formula C9H12N2O2 and a molecular weight of 180.20 g/mol . This compound is characterized by a cyclopropoxy group attached to the pyridine ring, which is further substituted with a methoxy group and an amine group. It is primarily used in research and development within the chemical and pharmaceutical industries.
Preparation Methods
The synthesis of 4-Cyclopropoxy-2-methoxypyridin-3-amine can be achieved through various synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically employs palladium catalysts and boron reagents under mild and functional group-tolerant conditions. The preparation of the compound may also involve the use of specific reagents and solvents to achieve the desired purity and yield.
Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimization for large-scale production. This includes the use of automated reactors, precise control of reaction conditions, and purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
4-Cyclopropoxy-2-methoxypyridin-3-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of functional groups within the molecule.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine or methoxy groups can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions, strong acids or bases for substitution reactions, and specific solvents to facilitate the reactions. The major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
4-Cyclopropoxy-2-methoxypyridin-3-amine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: The compound can be used in biochemical assays to study enzyme interactions and inhibition. Its structural features make it a valuable tool for probing biological systems.
Medicine: Research into potential therapeutic applications of this compound is ongoing. It may serve as a lead compound for the development of new drugs targeting specific biological pathways.
Industry: In the chemical industry, it is used in the development of new materials and as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 4-Cyclopropoxy-2-methoxypyridin-3-amine involves its interaction with specific molecular targets within biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The exact pathways and targets involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar compounds to 4-Cyclopropoxy-2-methoxypyridin-3-amine include:
4-Amino-3-methoxypyridine: This compound has a similar pyridine core but differs in the substitution pattern, lacking the cyclopropoxy group.
3-Methoxypyridin-4-amine: Another related compound with a methoxy and amine group on the pyridine ring, but without the cyclopropoxy substitution.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C9H12N2O2 |
|---|---|
Molecular Weight |
180.20 g/mol |
IUPAC Name |
4-cyclopropyloxy-2-methoxypyridin-3-amine |
InChI |
InChI=1S/C9H12N2O2/c1-12-9-8(10)7(4-5-11-9)13-6-2-3-6/h4-6H,2-3,10H2,1H3 |
InChI Key |
YVIMUEPYFCWJHW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC=CC(=C1N)OC2CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


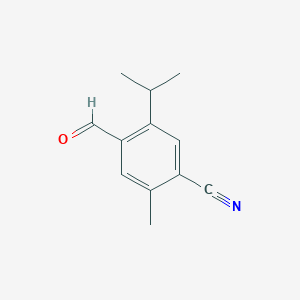
![1-Benzyl-2-[difluoro(phenoxy)methyl]-4,5-dihydro-1H-imidazole](/img/structure/B13923768.png)
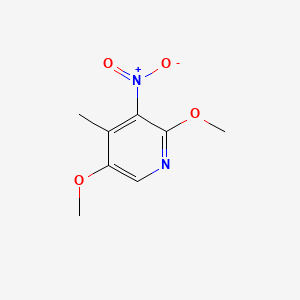
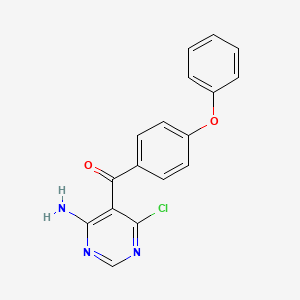
![1-(Phenylmethyl)-1H-pyrrolo[2,3-B]pyridine-5-carbonitrile](/img/structure/B13923785.png)
![tert-Butyl 2-(2-hydroxyethoxy)-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B13923792.png)
